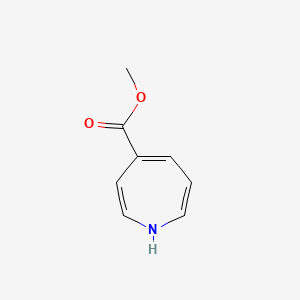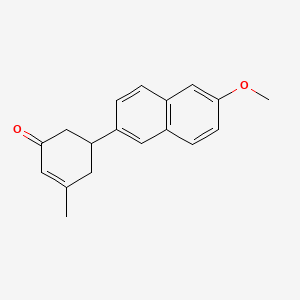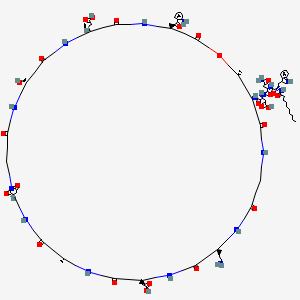![molecular formula C12H12N2O2 B569690 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one CAS No. 71444-83-2](/img/new.no-structure.jpg)
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one: is a complex organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.236 g/mol [_{{{CITATION{{{_1{(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo [2,1-c] 1,4 ... - LGC Ltd
Vorbereitungsmethoden
The synthesis of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one typically involves multiple steps, starting from simpler organic precursors[_{{{CITATION{{{_1{(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo [2,1-c] 1,4 ... - LGC Ltd. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: : This involves cyclization reactions to form the core structure.
Introduction of Hydroxyl Group: : Hydroxylation reactions are employed to introduce the hydroxyl group at the 9-position.
Reduction and Hydrogenation: : Reduction reactions are used to achieve the desired saturation at specific positions within the molecule.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as catalytic hydrogenation and selective hydroxylation are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one: undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions are employed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired modification. Major products formed from these reactions include oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various fields of scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: : It is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: : Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: : It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione
This compound:
This compound's unique structure and potential applications make it a valuable subject of scientific research and industrial interest. Ongoing studies continue to uncover new insights and applications, further expanding its significance in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
71444-83-2 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 |
IUPAC-Name |
(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
InChI-Schlüssel |
CRSSNYCWXMOYOF-QMMMGPOBSA-N |
SMILES |
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


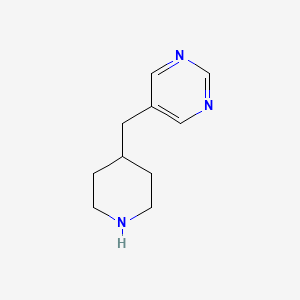
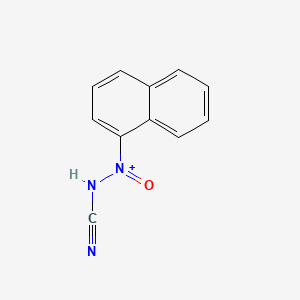
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
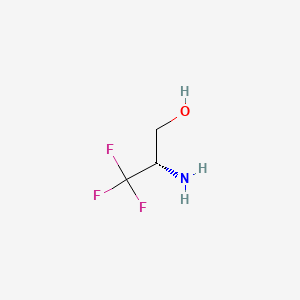
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
